molecular formula C10H14ClN3O B13407346 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine

Cat. No.: B13407346
M. Wt: 227.69 g/mol
InChI Key: GVZJERYUHLZXOM-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-6-methylpyrimidine with 3-methoxypiperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity and interactions of pyrimidine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(3-methoxypiperidin-1-yl)pyrimidine is unique due to the presence of the methoxypiperidine moiety, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-6-(3-methoxypiperidin-1-yl)pyrimidine

InChI

InChI=1S/C10H14ClN3O/c1-15-8-3-2-4-14(6-8)10-5-9(11)12-7-13-10/h5,7-8H,2-4,6H2,1H3

InChI Key

GVZJERYUHLZXOM-UHFFFAOYSA-N

Canonical SMILES

COC1CCCN(C1)C2=CC(=NC=N2)Cl

Origin of Product

United States

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